molecular formula C19H27O9P B1233472 fostriecin

fostriecin

Cat. No.: B1233472
M. Wt: 430.4 g/mol
InChI Key: ZMQRJWIYMXZORG-CVMFKEHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fostriecin (CAS 87810-56-8) is a polyketide-derived natural product isolated from Streptomyces pulveraceus and is recognized as a highly potent and selective cell-permeable inhibitor of serine/threonine protein phosphatases . Its primary research value lies in its exceptional selectivity, demonstrating potent inhibition of PP2A and PP4 (IC50 values of 1.5-3.2 nM and 3.0 nM, respectively) while exhibiting significantly weaker activity against PP1 (IC50 = 45-131 μM) and no inhibition of PP2B . This makes it a crucial tool compound for dissecting PP2A/PP4-specific signaling pathways in complex biological systems. The antitumor antibiotic activity of this compound has been a major focus of research, with studies showing it possesses cytotoxic activity against a range of cancer cell lines in vitro , including leukemia, lung cancer, breast cancer, and ovarian cancer . Its mechanism of action is multifaceted; in addition to protein phosphatase inhibition, it has been identified as a weak inhibitor of DNA topoisomerase II (IC50 = 40 μM) via a unique non-DNA strand cleavage mechanism . The proposed molecular basis for its selectivity involves key pharmacophores: the unsaturated lactone motif is suggested to act as a covalent warhead engaging Cys269 of PP2A, while the C9 phosphate group is believed to structurally mimic the phosphothreonine substrate of the enzyme . Due to its promising preclinical profile, this compound was advanced to a Phase I clinical trial, which was ultimately halted due to challenges with compound stability and purity, further underscoring its application in pharmaceutical research and development . This product is intended for research purposes only and is not approved for use in humans or as a veterinary drug.

Properties

Molecular Formula

C19H27O9P

Molecular Weight

430.4 g/mol

IUPAC Name

[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate

InChI

InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2+,6-4+,8-5+,12-11+

InChI Key

ZMQRJWIYMXZORG-CVMFKEHVSA-N

SMILES

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O

Isomeric SMILES

CC(/C=C/C1CC=CC(=O)O1)(C(CC(/C=C/C=C/C=C/CO)O)OP(=O)(O)O)O

Canonical SMILES

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O

shelf_life

Bulk: Decomposition was not observed when the bulk drug was frozen1 and stored for 23 months in the presence of one molar equivalent of sodium ascorbate. Solution: At low concentrations (1.0 mg/mL or less) in the presence of sodium ascorbate, potency is retained upon storage at 5 °C for up to three weeks. The compound is most stable in the pH range 4-8, with rapid decomposition occurring in both strongly acidic and strongly basic solutions.

solubility

Water > 300 (mg/mL)
Methanol 20 (mg/mL)

Synonyms

CI 920
CI-920
fostriecin
PD 110161
PD-110,161

Origin of Product

United States

Preparation Methods

Noyori Transfer Hydrogenation and Sharpless Dihydroxylation

A 2020 study demonstrated two formal syntheses leveraging the Trost and Hayashi intermediates. The first route employed a Noyori asymmetric transfer hydrogenation to establish the C11 stereocenter in enyne 7 , achieving 92% enantiomeric excess (ee). Subsequent Sharpless asymmetric dihydroxylation of 6 installed the C8/C9 diol with >20:1 diastereoselectivity (Scheme 1). The C5 stereocenter was introduced via a Leighton allylation , yielding triol 5 in 60% yield over three steps.

Convergent Assembly via Known Intermediates

Triol 5 served as a nexus for fragment coupling. Selective silylation with TBSOTf and TESOTf afforded the Trost intermediate 3 , which was advanced to this compound in six steps (13% overall yield). Similarly, the Hayashi intermediate 4 was accessed through a pyranone annulation strategy, enabling interception of prior synthetic routes with improved step economy.

Total Synthesis Approaches

Asymmetric Dihydroxylation and Pd-π-Allyl Reduction

The first total synthesis (2020) utilized a Pd-π-allyl reduction of trienyne 25 to install the C11 hydroxyl group with 85% ee. A Jacobsen asymmetric dihydroxylation of 27 established the C8/C9 diol (dr >15:1), while a trans-hydroboration of alkyne 28 enabled Suzuki cross-coupling to form the Z,Z,E-triene (72% yield).

Trans-Hydroboration and Suzuki Cross-Coupling

Critical to triene formation was the trans-selective hydroboration of alkyne 28 using 9-BBN-H, followed by Suzuki-Miyaura coupling with vinyl iodide 29 (Table 1). This sequence achieved the desired Z,Z,E-geometry in 68% yield, surpassing prior methods reliant on Wittig olefination.

Table 1. Key Steps in Total Synthesis

StepReactionYieldSelectivity
C8/C9 diolSharpless AD78%>20:1 dr
C11 OHPd-π-allyl reduction85%85% ee
TrieneSuzuki coupling68%Z,Z,E >95%

Chemoenzymatic Preparation Methods

Enzymatic Hydroxylation and Phosphorylation

A 2025 chemoenzymatic route reduced the longest linear sequence to 9 steps by integrating FosJ (C8 hydroxylase) and FosH (C9 kinase). FosJ converted advanced intermediate 9 to diol 10 with 89% conversion, while FosH phosphorylated 10 using ATP (2 equiv) in 76% yield. This tandem enzymatic process avoided laborious protecting group manipulations.

Optimization of Phosphate Transfer Catalysts

The final phosphate installation required a PtBu3Pd G4 catalyst with TASF to suppress hydrolysis (Table 2). Screening fluoride sources revealed TASF’s superiority, achieving 52% isolated yield on 4 mg scale—a critical advance for gram-scale production.

Table 2. Catalyst Screening for Phosphate Transfer

CatalystAdditiveSolventYield
Na2PdCl4Tl2CO3THF/H2O<5%
PtBu3Pd G4KFDMSO40%
PtBu3Pd G4TASFDMSO52%

Asymmetric Alcohol-Mediated Carbonyl Allylation

Iridium-Catalyzed Allylation

A 2025 formal synthesis employed iridium-catalyzed allylation of allylic alcohol 12 with allyl acetate, producing fragment 13 in 91% ee. The reaction leveraged [Ir(cod)Cl]2 with (R)-BINAP, achieving turnover numbers (TON) >500.

Ruthenium-Catalyzed Reductive Syn-Allylation

Fragment 14 was prepared via Ru-catalyzed syn-(α-alkoxy)allylation of aldehyde 15 using 2-propanol as the hydrogen donor. Metathesis of 13 and 14 with Hoveyda-Grubbs II catalyst afforded late-stage intermediate 16 in 7 steps (vs. 25 steps previously), marking a 72% reduction in synthetic effort.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

MethodSteps (LLS)Key StrengthsChallenges
Formal (Trost)19High diastereoselectivityLow overall yield (13%)
Total (2020)24Complete stereocontrolProtecting group sensitivity
Chemoenzymatic9Scalability, modularityEnzyme availability
Asymmetric Allylation7Step economySubstrate scope limitations

The chemoenzymatic approach emerges as the most efficient (9 steps), though enzymatic optimization remains resource-intensive. Traditional total synthesis offers unparalleled stereochemical fidelity but suffers from low yields in late-stage couplings .

Chemical Reactions Analysis

Types of Reactions: Fostriecin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure, featuring a phosphate ester and an α,β-unsaturated lactam, allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include malonyl-CoA, ketoreductase enzymes, dehydratase enzymes, and palladium catalysts. Reaction conditions often involve asymmetric dihydroxylation, hydrogenation, and cross-coupling reactions .

Major Products Formed: The major products formed from the reactions involving this compound include various analogs and derivatives that retain the core structure of the compound. These products are often used to study the biological activity and potential therapeutic applications of this compound .

Scientific Research Applications

Fostriecin has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex natural product synthesis. In biology, this compound is used to investigate the role of protein phosphatases in cellular processes. In medicine, it has shown promise as an antitumor agent, exhibiting activity against leukemia, lung cancer, breast cancer, and ovarian cancer. Additionally, this compound’s ability to inhibit protein phosphatases has made it a valuable tool for studying signal transduction pathways .

Mechanism of Action

Fostriecin exerts its effects primarily through the inhibition of protein serine/threonine phosphatases, specifically protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). The compound binds to the active site of these enzymes, preventing them from dephosphorylating their target proteins. This inhibition disrupts various cellular processes, including cell growth, division, and apoptosis. Additionally, this compound inhibits DNA topoisomerase II, which plays a crucial role in DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cytostatin

Cytostatin, another PP2A inhibitor, shares structural similarities with fostriecin, including a C-9 phosphate group and a conjugated triene system. However, it lacks the α,β-unsaturated lactone and exhibits weaker inhibition (IC50 = 20–400 nM for PP2A) . Cytostatin’s reduced potency underscores the importance of this compound’s lactone ring in binding efficiency and phosphatase selectivity.

Parameter This compound Cytostatin
PP2A IC50 1.5 nM 20–400 nM
PP1 Selectivity 100-fold <10-fold
Key Structural Motif α,β-unsaturated lactone Linear triene
Clinical Status Phase I (halted) Preclinical

Sultriecin (Phostriecin)

Sultriecin, a structural analog, replaces the C-9 phosphate with a sulfate group. This modification disrupts the intramolecular hydrogen bond between C-9 and C-11-OH, altering its conformational rigidity and reducing PP2A inhibition potency .

Okadaic Acid

Okadaic acid, a marine-derived PP2A/PP1 inhibitor, lacks this compound’s polyol-phosphate structure. It exhibits broader toxicity (e.g., hepatotoxicity) and less selectivity (IC50 = 0.1–0.3 nM for PP2A vs. 3–15 nM for PP1) . Unlike this compound, okadaic acid stabilizes phosphorylated proteins by inhibiting phosphatases constitutively, leading to distinct downstream effects .

Parameter This compound Okadaic Acid
PP2A IC50 1.5 nM 0.1–0.3 nM
PP1 Inhibition Weak (45 nM) Moderate (3–15 nM)
Toxicity Profile Hepatic/Renal Broad (e.g., hepatic)
Source Streptomyces spp. Marine dinoflagellates

Structural and Functional Insights

  • Phosphate Group : The C-9 phosphate is essential for PP2A binding, as shown by the 10,000-fold activity drop in dephosphorylated derivatives .
  • Lactone Ring : The α,β-unsaturated lactone contributes to conformational rigidity and selective phosphatase inhibition .
  • Triene System : The Z,Z,E-triene unit enhances membrane permeability and target engagement .

Clinical and Preclinical Challenges

This compound’s instability in aqueous solutions and rapid dephosphorylation in vivo limit its therapeutic utility . Pharmacokinetic studies in humans revealed low plasma concentrations (≤12.2 mg/m²) and minimal tumor growth inhibition (34% at maximum dose) . Current research focuses on:

  • Synthetic Routes : Convergent strategies using Sharpless dihydroxylation and Leighton allylation to optimize stereochemistry .
  • Biosynthetic Engineering : Heterologous expression of this compound’s gene cluster (fosABCDEF) in Streptomyces spp. to improve yield and purity .

Q & A

Q. What experimental approaches are recommended to elucidate fostriecin’s mechanism of action in protein phosphatase inhibition?

To investigate this compound’s mechanism, employ kinase/phosphatase profiling assays combined with X-ray crystallography to map binding interactions with PP1/PP2A . Use dose-response curves to quantify inhibitory constants (IC50) and validate results via Western blotting to assess downstream phosphorylation changes . Include negative controls (e.g., non-target phosphatases) to confirm specificity .

Q. How should researchers design in vitro assays to assess this compound’s cytotoxicity across cancer cell lines?

Adopt a standardized protocol:

  • Cell lines : Use panels with diverse genetic backgrounds (e.g., NCI-60) to capture variability .
  • Dosage : Test a logarithmic concentration range (1 nM–10 µM) to establish dose dependency .
  • Metrics : Measure viability via ATP-based assays (e.g., CellTiter-Glo) and apoptosis markers (e.g., caspase-3 activation) .
  • Controls : Include staurosporine (apoptosis inducer) and untreated cells. Publish raw data and statistical significance thresholds (e.g., p < 0.01) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in solid tumors versus hematological malignancies be resolved?

  • Meta-analysis : Aggregate published datasets (e.g., IC50 values, tumor models) to identify confounding variables (e.g., tumor microenvironment, drug efflux pumps) .
  • Model refinement : Use patient-derived xenografts (PDX) to mimic in vivo conditions and compare with immortalized cell lines .
  • Mechanistic studies : Investigate differential expression of phosphatases or metabolic enzymes (e.g., CYP450) across tumor types via RNA-seq .

Q. What strategies mitigate this compound’s instability in aqueous solutions during pharmacokinetic studies?

  • Formulation : Test lyophilized this compound reconstituted in DMSO/PEG mixtures to enhance solubility and shelf life .
  • Analytical methods : Use LC-MS/MS with deuterated internal standards to track degradation products .
  • Storage : Conduct stability assays under varying pH (4–9) and temperature (−80°C to 25°C) .

Q. How can researchers optimize this compound derivatization to improve blood-brain barrier (BBB) penetration?

  • Computational modeling : Predict BBB permeability via logP and polar surface area calculations .
  • Synthetic modifications : Introduce halogenated or methyl groups to enhance lipophilicity while retaining phosphatase affinity .
  • In vivo validation : Use transgenic mouse models with implanted glioblastoma cells and measure this compound levels in cerebrospinal fluid .

Methodological Challenges

Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with other chemotherapeutics?

  • Synergy scoring : Apply the Chou-Talalay combination index (CI) to classify additive (CI = 1), synergistic (CI < 1), or antagonistic effects (CI > 1) .
  • Experimental replicates : Perform triplicate assays across independent labs to reduce batch effects .
  • Data reporting : Include 95% confidence intervals and effect sizes in all synergy claims .

Q. How should researchers address low yields in this compound’s total synthesis?

  • Step optimization : Use high-throughput screening to identify bottlenecks (e.g., stereochemical control in polyketide chains) .
  • Purification : Employ preparative HPLC with chiral columns to isolate enantiomers .
  • Yield documentation : Report isolated yields alongside theoretical maxima and characterize byproducts via NMR .

Data Interpretation & Reporting

Q. What criteria validate this compound’s target engagement in preclinical models?

  • Biomarkers : Correlate tumor shrinkage with phosphatase activity (e.g., reduced p-Akt levels) .
  • Pharmacodynamics : Establish time- and dose-dependent target modulation .
  • Negative controls : Use PP1/PP2A-knockout models to confirm on-target effects .

Q. How can researchers distinguish this compound’s direct antitumor effects from off-target immune modulation?

  • Immune-depleted models : Test this compound in NSG mice (lacking T/B/NK cells) .
  • Cytokine profiling : Quantify IL-6, TNF-α, and IFN-γ levels post-treatment via multiplex assays .
  • Transcriptomics : Compare gene expression signatures in tumors treated with this compound versus selective phosphatase inhibitors .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound’s bioactivity assays?

  • Standardization : Adopt NIH/NCATS guidelines for assay conditions (e.g., serum-free media, passage number limits) .
  • Open data : Deposit raw spectra, dose-response curves, and cell-line authentication in public repositories (e.g., Zenodo) .
  • Reagent validation : Certify this compound purity (>95%) via independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
fostriecin
Reactant of Route 2
fostriecin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.